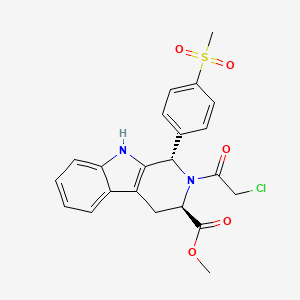

(S)-Veliflapon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

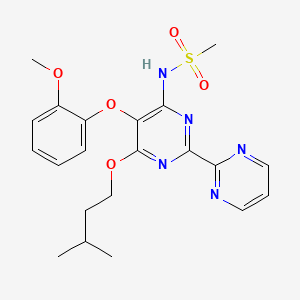

(S)-Veliflapon is a chemical compound known for its potential therapeutic applications, particularly in the field of medicine. It is a selective inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various allergic and inflammatory responses. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and allergic reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Veliflapon involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.

Chiral Resolution: The chiral center of this compound is introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.

Final Functionalization:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (S)-Veliflapon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxidative Reaktionen können die funktionellen Gruppen von this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen, wie z. B. Carbonylgruppen, zu Alkoholen zu modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um die gewünschten Substitutionen zu erreichen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

(S)-Veliflapon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Enzyminhibition und Reaktionsmechanismen zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle von Leukotrienen bei entzündlichen und allergischen Reaktionen zu untersuchen.

Medizin: this compound wird als potenzieller therapeutischer Wirkstoff für Erkrankungen wie Asthma, Arthritis und andere entzündliche Erkrankungen untersucht.

Industrie: Die inhibitorischen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung von entzündungshemmenden Medikamenten und anderen therapeutischen Wirkstoffen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung des Enzyms 5-Lipoxygenase. Dieses Enzym ist für die Umwandlung von Arachidonsäure in Leukotriene verantwortlich, die potente Entzündungsmediatoren sind. Durch die Hemmung von 5-Lipoxygenase reduziert this compound die Produktion von Leukotrienen, wodurch Entzündungen und allergische Reaktionen verringert werden. Zu den beteiligten molekularen Zielen und Wegen gehören:

5-Lipoxygenase-Enzym: Das primäre Ziel von this compound.

Leukotrien-Signalweg: Die Hemmung der Leukotrienbiosynthese führt zu einer reduzierten Entzündung.

Ähnliche Verbindungen:

Zileuton: Ein weiterer 5-Lipoxygenase-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der die Wirkung von Leukotrienen blockiert.

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Hemmung von 5-Lipoxygenase, die die Biosynthese von Leukotrienen direkt angreift. Diese Spezifität macht es zu einer wertvollen Verbindung für die Untersuchung der Rolle von Leukotrienen bei Entzündungen und für die Entwicklung gezielter entzündungshemmender Therapien.

Wirkmechanismus

(S)-Veliflapon exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation and allergic responses. The molecular targets and pathways involved include:

5-Lipoxygenase Enzyme: The primary target of this compound.

Leukotriene Pathway: The inhibition of leukotriene biosynthesis leads to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Zileuton: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.

Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.

Pranlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness of (S)-Veliflapon: this compound is unique in its selective inhibition of 5-lipoxygenase, which directly targets the biosynthesis of leukotrienes. This specificity makes it a valuable compound for studying the role of leukotrienes in inflammation and for developing targeted anti-inflammatory therapies.

Eigenschaften

Molekularformel |

C23H23NO3 |

|---|---|

Molekulargewicht |

361.4 g/mol |

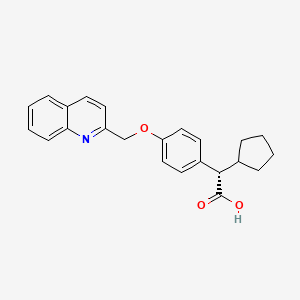

IUPAC-Name |

(2S)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m0/s1 |

InChI-Schlüssel |

ZEYYDOLCHFETHQ-QFIPXVFZSA-N |

Isomerische SMILES |

C1CCC(C1)[C@@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Kanonische SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

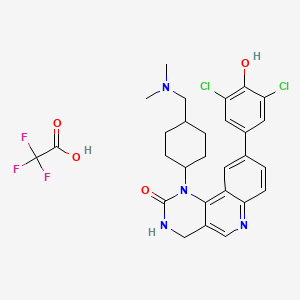

![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

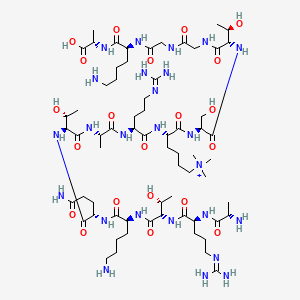

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)

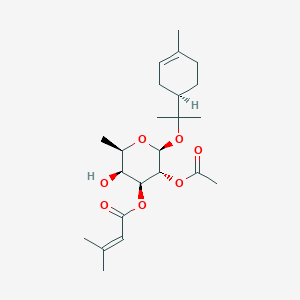

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)